苄基 2-硫代亚甲基-1,3-噻唑烷-3-羧酸酯

描述

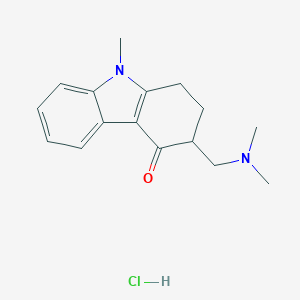

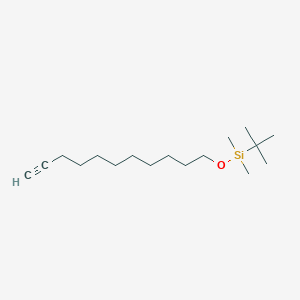

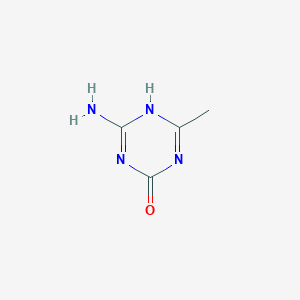

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate is a chemical compound that falls within the class of thiazolidine derivatives. These compounds are known for their biological activities and are often synthesized for their potential use as antimicrobial and antifungal agents. The structure of such compounds typically includes a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms.

Synthesis Analysis

The synthesis of thiazolidine derivatives can be achieved through various methods. One approach involves the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which is considered a "green" synthesis due to its adherence to green chemistry principles and nearly quantitative yields . Another method includes the reaction of 4-substituted-2-(chloroacetylamino)thiazoles with benzoxazole/benzimidazole-2-thioles in the presence of K2CO3 in acetone . Additionally, a metal-free synthesis of related compounds, such as 1,3,5-triazines or 1,2,4-thiadiazoles, can be achieved by reacting benzyl chlorides with benzylamines mediated by elemental sulfur .

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by spectral data such as IR, 1H-NMR, and FAB+-MS. These techniques help elucidate the chemical structures of the synthesized compounds, confirming the presence of the thiazolidine core and the substituents attached to it .

Chemical Reactions Analysis

Thiazolidine derivatives can undergo various chemical reactions, including the formation of Schiff bases when reacted with aromatic aldehydes. These Schiff bases can then be treated with thioacetic acid in the presence of a catalytic amount of anhydrous ZnCl2 to yield thiazolidinone derivatives . The reaction conditions and the choice of reagents play a crucial role in the successful synthesis of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine derivatives are influenced by their molecular structure. The presence of the thiazolidine ring imparts certain biological activities to these compounds, such as antimicrobial and antifungal properties. The synthesized compounds have shown significant levels of activity against various microorganisms, including Micrococcus luteus, Bacillus cereus, Proteus vulgaris, Salmonella typhimurium, Staphylococcus aureus, Escherichia coli, Candida albicans, and Candida globrata . The antimicrobial and analgesic activities of these compounds highlight their potential as biological agents.

科学研究应用

绿色化学合成

N-(4-氧代-2-硫代亚甲基-1,3-噻唑烷-3-基)苯甲酰胺的合成,通过取代的苯甲酰肼与 2,2'-(碳硫代二硫代)二乙酸的反应,以水作为最佳反应介质,突出了化学合成的“绿色”方法。此工艺遵循绿色化学原理,无需有害溶剂即可提供几乎定量的产率 (霍里希尼和马蒂丘克,2020)。

抗菌性能

从关键中间体开始合成某些新的噻唑烷酮、噻唑啉和噻吩衍生物,并与 2-硫代乙酸反应,研究表明一些化合物具有有希望的抗菌活性。这证明了苄基 2-硫代亚甲基-1,3-噻唑烷-3-羧酸酯衍生物在开发新型抗菌剂中的潜力 (古达等人,2010)。

抗炎潜力

合成了带有苯磺酰胺的噻唑烷酮衍生物,并对它们的 COX-2 抑制活性和体内抗炎活性进行了生物学评估,显示出巨大的潜力。一些衍生物表现出显着的 COX-2 百分比抑制,表明这些化合物是开发强效抗炎剂的主要候选药物 (巴里和菲拉克,2016)。

抗肿瘤活性

一项关于合成新的 3-(呋喃-2-基甲基)-2-硫代亚甲基-1,3-噻唑烷-4-酮的 5-亚烷基衍生物及其抗肿瘤活性筛选的研究,发现了对大多数恶性肿瘤细胞具有良好效果的化合物。这项研究为开发新的抗肿瘤剂开辟了道路 (霍里希尼和马蒂丘克,2020)。

未来方向

属性

IUPAC Name |

benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S2/c13-10(12-6-7-16-11(12)15)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWGJIAGILJYTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=S)N1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507526 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

CAS RN |

74058-68-7 | |

| Record name | Benzyl 2-sulfanylidene-1,3-thiazolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-tert-Butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B144059.png)

![(3aR,7R,7aS)-7-hydroxy-2-phenyl-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-6-one](/img/structure/B144069.png)